molecular formula C9H15N3O B13298755 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine

1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine

Cat. No.: B13298755
M. Wt: 181.23 g/mol
InChI Key: CCOONCBQEMKTJR-UHFFFAOYSA-N
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Description

1-[(5-Methyloxolan-2-yl)methyl]-1H-imidazol-2-amine (CAS 1553581-74-0) is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This molecule features an imidazole-2-amine core structure linked to a 5-methyltetrahydrofuran moiety via a methylene bridge. Compounds containing the imidazole ring are of significant interest in medicinal chemistry due to their diverse biological activities. For instance, imidazoline derivatives have been extensively researched for their potential effects on cardiovascular regulation, acting on imidazoline receptors and alpha-adrenoceptors in the brain stem, though the specific mechanism of action for this compound remains to be elucidated . The structural features of this molecule suggest potential as a valuable intermediate or scaffold for the synthesis of more complex chemical entities in drug discovery programs. It can be used in pharmaceutical research for exploring new biologically active molecules, in chemical synthesis as a building block, and in biochemical studies as a potential ligand or probe. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[(5-methyloxolan-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C9H15N3O/c1-7-2-3-8(13-7)6-12-5-4-11-9(12)10/h4-5,7-8H,2-3,6H2,1H3,(H2,10,11)

InChI Key

CCOONCBQEMKTJR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis might begin with imidazole or its derivatives and a suitable oxolan-based alkylating agent.
  • Alkylation Reaction : The imidazole derivative is alkylated with the oxolan-based reagent in the presence of a base to facilitate the reaction.
  • Purification : The product is then purified using techniques such as recrystallization or chromatography.

Challenges and Considerations

  • Stereochemistry : The synthesis must consider the stereochemistry of the oxolan ring.
  • Yield Optimization : Conditions such as solvent, temperature, and catalysts must be optimized to improve yields.

Research Findings and Data

While specific research findings for 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine are limited, studies on similar compounds provide insights into potential synthesis challenges and opportunities.

Synthesis Yields

Compound Synthesis Method Yield (%)
Related Imidazole Derivatives Alkylation with oxolan-based reagents 40-80%

Reaction Conditions

Solvent Temperature (°C) Catalyst/Reagent Reaction Time (h)
Ethanol 60-80 KOH 4-6

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form lactones or other oxygenated derivatives.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: Both the oxolane and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring can yield lactones, while reduction of the imidazole ring can yield imidazolines .

Scientific Research Applications

1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxolane ring can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Key Observations :

  • The oxolane group in the target compound likely improves solubility compared to aryl or alkyl substituents (e.g., hexylphenyl in ), balancing lipophilicity and polarity.
  • Halogenated derivatives (e.g., imidacloprid metabolite) exhibit enhanced metabolic stability due to the chloro-pyridinyl group .

Serotonin Receptor Modulation

2-Aminoimidazole derivatives, such as those in , exhibit high affinity for 5-HT6 receptors. The oxolane group in the target compound may influence receptor binding via steric or electronic effects, though direct activity data are unavailable.

Antiplatelet Activity

1-(Arylideneamino)-4-aryl-1H-imidazole-2-amine derivatives (e.g., compound 4a in ) show IC50 values comparable to acetylsalicylic acid. The oxolane substituent could modulate platelet aggregation pathways differently due to its oxygenated ring.

Anti-Mycobacterial Biofilm Activity

4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine demonstrates efficacy against mycobacterial biofilms . The trifluoromethyl group enhances membrane penetration, a feature absent in the oxolane-containing compound.

Pesticide Metabolites

The imidacloprid metabolite 1-[(6-chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine exhibits environmental persistence , suggesting that the oxolane group in the target compound may alter biodegradability.

Biological Activity

1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine is a synthetic compound belonging to the imidazole family, characterized by its unique structural features that suggest potential biological activity. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H13N3O
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 1690847-72-3

The compound features a methyloxolan group attached to an imidazole ring, which may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds similar to 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine exhibit various biological activities, including:

  • Antimicrobial Activity : Imidazole derivatives have been noted for their effectiveness against a range of bacterial and fungal pathogens. Specific studies have shown that modifications in the imidazole structure can enhance antimicrobial potency.
  • Anticancer Properties : Some imidazole derivatives are known to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary data suggest that 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine may exhibit similar properties.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The precise mechanisms through which 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways, influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria ,
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatoryReduces cytokine production ,

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that modifications in the side chains significantly affected antimicrobial activity. The compound exhibited notable inhibition against Staphylococcus aureus, suggesting potential as a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines showed that 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine induced significant cell death at micromolar concentrations. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis.

Q & A

Q. What established synthetic methodologies are used to prepare 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine, and how do reaction parameters (e.g., solvent, catalyst) influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a common approach involves reacting imidazole derivatives with substituted oxolane precursors under reflux conditions. Key parameters include:
  • Solvent choice : Polar aprotic solvents like dioxane or toluene are preferred to stabilize intermediates .
  • Catalysts : Anhydrous potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic attack .
  • Temperature : Refluxing at 80–85°C for 2–6 hours optimizes reaction completion .
    Post-synthesis, purification via recrystallization (ethanol/water) removes unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the purity and structural integrity of 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine?

  • Methodological Answer :
  • FT-IR : Confirms functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for amines, C-O-C bands from oxolane) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., imidazole protons at δ 6.5–7.5 ppm, oxolane methyl groups at δ 1.2–1.5 ppm) .
  • HPLC : Quantifies purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial antimicrobial evaluation of derivatives, and how should controls be implemented?

  • Methodological Answer :
  • Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Controls : Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO) to validate assay conditions. Zone-of-inhibition assays on agar plates supplement MIC data .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding mechanisms of 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine derivatives?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., GPCRs or microbial enzymes). Docking scores correlate with experimental IC₅₀ values .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS. Analyze hydrogen bonds and hydrophobic interactions critical for activity .
  • QSAR models : Train models on derivative libraries to predict bioactivity based on substituent electronic/steric properties .

Q. What experimental design strategies (e.g., factorial design) optimize synthesis conditions to maximize yield and minimize impurities?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : A 3-level factorial design evaluates variables (temperature, solvent ratio, catalyst loading). Central Composite Design (CCD) identifies optimal conditions .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments to reduce byproducts .

Q. How can structural contradictions in reported biological activities of derivatives be resolved?

  • Methodological Answer :
  • Assay standardization : Replicate studies under identical conditions (e.g., pH, cell lines) to isolate structural effects .
  • Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Crystallography : Solve co-crystal structures of derivatives bound to targets (e.g., kinases) to clarify binding modes .

Q. What synthetic strategies enable the design of novel derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Scaffold diversification : Introduce substituents at the imidazole C4/C5 positions or oxolane methyl group via Suzuki-Miyaura coupling or reductive amination .
  • Bioisosteric replacement : Replace oxolane with tetrahydrofuran or morpholine to modulate lipophilicity and bioavailability .
  • Click chemistry : Attach triazole or thiazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition to enhance antimicrobial activity .

Methodological Tools and Future Directions

Q. How can AI-driven platforms like COMSOL Multiphysics enhance the study of physicochemical properties and reaction kinetics?

  • Methodological Answer :
  • Multiphysics simulations : Model diffusion-limited reactions or crystallization processes to optimize solvent systems .
  • Machine Learning (ML) : Train neural networks on synthetic datasets to predict reaction outcomes (e.g., yield, impurity profiles) .

Q. What advanced separation technologies (e.g., membrane filtration) improve purification of 1-[(5-Methyloxolan-2-YL)methyl]-1H-imidazol-2-amine?

  • Methodological Answer :
  • Nanofiltration membranes : Use polyamide membranes to separate low-MW byproducts (<300 Da) .
  • Simulated Moving Bed (SMB) chromatography : Achieve >99% purity via continuous separation, reducing solvent waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.